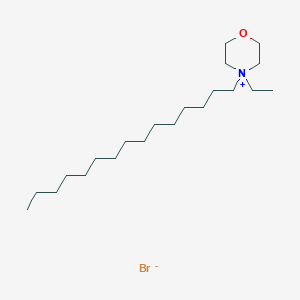
4-Ethyl-4-pentadecylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is a quaternary ammonium compound with the molecular formula C21H44BrNO. This compound is known for its surfactant properties and is used in various industrial and research applications. It is a morpholinium salt, which means it contains a morpholine ring with a quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide typically involves the quaternization of morpholine with an alkyl halide. The reaction can be carried out by reacting morpholine with 1-bromopentadecane and ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually conducted in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-pentadecylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of morpholine and the corresponding alkyl bromide.
Common Reagents and Conditions
Nucleophiles: Hydroxide, chloride, acetate ions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of morpholinium salts with different anions.
Hydrolysis: Formation of morpholine and alkyl bromides.
Scientific Research Applications
4-Ethyl-4-pentadecylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-pentadecylmorpholin-4-ium bromide primarily involves its surfactant properties. The compound can interact with lipid bilayers, disrupting membrane integrity and increasing permeability. This makes it useful in applications such as drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 4-Ethyl-4-butylmorpholin-4-ium bromide
- 4-Ethyl-4-octylmorpholin-4-ium bromide
Uniqueness
4-Ethyl-4-pentadecylmorpholin-4-ium bromide is unique due to its long alkyl chain, which enhances its surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong surface activity, such as emulsification and membrane disruption.
Properties
CAS No. |
110231-95-3 |
|---|---|
Molecular Formula |
C21H44BrNO |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-ethyl-4-pentadecylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C21H44NO.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(4-2)18-20-23-21-19-22;/h3-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LRFUGNVQDWTABR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+]1(CCOCC1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


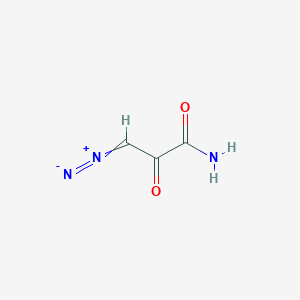
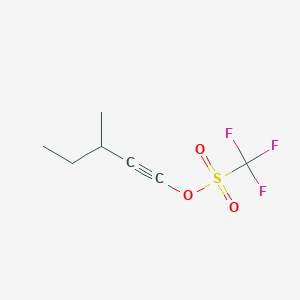


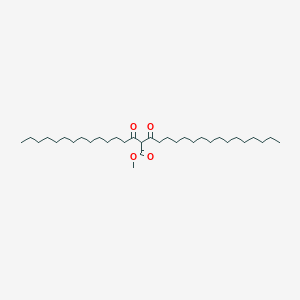
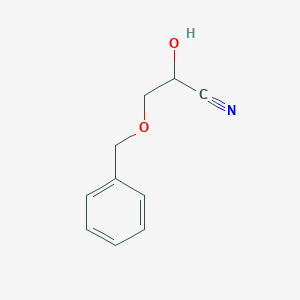
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)


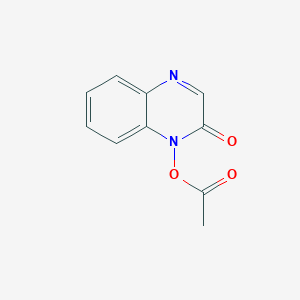
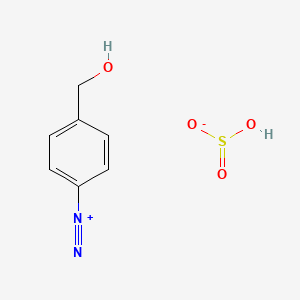

![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

